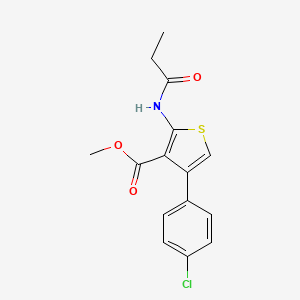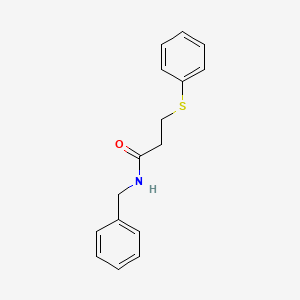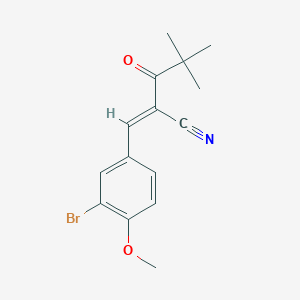![molecular formula C18H20N2O2S B5794213 2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5794213.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide is a chemical compound with potential applications in scientific research. This compound is also known as Acetamide, N-(3,5-dimethylphenyl)-2-[(2-phenylamino-2-oxoethyl)thio]- and has a molecular formula of C21H22N2O2S. It is a thioester derivative of N-phenylglycine and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide involves the inhibition of GNMT activity. This compound has been reported to bind to the active site of GNMT and prevent the enzyme from carrying out its normal function. This inhibition leads to an increase in the concentration of glycine in cells, which may have downstream effects on cellular metabolism.
Biochemical and Physiological Effects:
2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide has been reported to have biochemical and physiological effects in vitro. It has been shown to increase the concentration of glycine in cells and alter the expression of genes involved in glycine metabolism. This compound has also been reported to have anti-inflammatory effects in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide in lab experiments include its ability to inhibit GNMT activity and alter cellular metabolism. This compound may be useful in the development of new therapies for diseases such as liver cancer and non-alcoholic fatty liver disease. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide. One direction is to investigate the potential therapeutic applications of this compound in the treatment of liver cancer and non-alcoholic fatty liver disease. Another direction is to study the effects of this compound on cellular metabolism and gene expression in vivo. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans.
Synthesemethoden
The synthesis of 2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide has been reported in the literature using different methods. One of the methods involves the reaction of N-(3,5-dimethylphenyl)-2-bromoacetamide with sodium thioacetate and aniline in the presence of a palladium catalyst. Another method involves the reaction of N-(3,5-dimethylphenyl)-2-bromoacetamide with thioanisole and aniline in the presence of a palladium catalyst. Both methods have been reported to yield the desired product in good yields.
Wissenschaftliche Forschungsanwendungen
2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide has potential applications in scientific research. It has been reported to inhibit the activity of the enzyme glycine N-methyltransferase (GNMT) in vitro. GNMT is an important enzyme involved in the metabolism of glycine and has been implicated in various diseases such as liver cancer and non-alcoholic fatty liver disease. Inhibition of GNMT activity by 2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide may lead to the development of new therapies for these diseases.
Eigenschaften
IUPAC Name |
2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-8-14(2)10-16(9-13)20-18(22)12-23-11-17(21)19-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEZRNLISIKFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B5794132.png)





![11,11-dimethyl-3,4,11,12-tetrahydro-2H,9H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B5794202.png)
![3-nitrobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5794220.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5794229.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5794241.png)
![N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B5794247.png)

